Cas no 676122-92-2 (4-(5-fluoro-1H-indol-3-yl)-2-Butanone)

4-(5-fluoro-1H-indol-3-yl)-2-Butanone structure
676122-92-2 structure
Product Name:4-(5-fluoro-1H-indol-3-yl)-2-Butanone
CAS-nummer:676122-92-2
MF:C12H12FNO
MW:205.228186607361
MDL:MFCD10035345
CID:1115837
PubChem ID:22662931
Update Time:2025-05-20

4-(5-fluoro-1H-indol-3-yl)-2-Butanone Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(5-fluoro-1H-indol-3-yl)-2-Butanone
    • 2-BUTANONE,4-(5-FLUORO-1H-INDOL-3-YL)-
    • 2-(4-morpholinyl)-5-ethynylpyridine
    • 4-(5-ETHYNYL-2-PYRIDINYL)-MORPHOLINE
    • 4-(5-ethynyl-pyridin-2-yl)-morpholine
    • 4-(5-fluoro-1H-indol-3-yl)butan-2-one
    • 4-(5-fluoro-1H-indol-3-yl)-butan-2-one
    • AB69046
    • CTK1D2162
    • Morpholine, 4-(5-ethynyl-2-pyridinyl)-
    • SCHEMBL3220638
    • MFCD10035345
    • 676122-92-2
    • FGOQAXTVQABZFK-UHFFFAOYSA-N
    • DB-348705
    • MDL: MFCD10035345
    • Inchi: 1S/C12H12FNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3
    • InChI-sleutel: FGOQAXTVQABZFK-UHFFFAOYSA-N
    • LACHT: FC1C=CC2=C(C=1)C(=CN2)CCC(C)=O

Berekende eigenschappen

  • Exacte massa: 205.090292168g/mol
  • Monoisotopische massa: 205.090292168g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 32.9Ų

4-(5-fluoro-1H-indol-3-yl)-2-Butanone Prijsmeer >>

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1PlusChem
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1PlusChem
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